

# 2-(2-Nitro-1H-imidazol-1-yl)acetic acid chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(2-Nitro-1H-imidazol-1-yl)acetic acid

**Cat. No.:** B1593568

[Get Quote](#)

An In-depth Technical Guide to **2-(2-Nitro-1H-imidazol-1-yl)acetic Acid**: Structure, Properties, and Therapeutic Potential

## Introduction: Unveiling a Key Hypoxia-Activated Agent

**2-(2-Nitro-1H-imidazol-1-yl)acetic acid** is a nitroimidazole derivative that has garnered significant interest within the scientific community, particularly in the fields of oncology and drug development. As a member of the nitroimidazole class, its core structure is a key pharmacophore responsible for activity against a variety of pathogens and, notably, for its utility in cancer therapy.<sup>[1]</sup> Nitroimidazoles are renowned for their role as prodrugs that undergo selective activation under low-oxygen (hypoxic) conditions, a characteristic feature of many solid tumors.<sup>[2][3]</sup> This selective activation makes them prime candidates for developing targeted cancer therapies that spare healthy, well-oxygenated tissues.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the chemical structure, physicochemical properties, synthesis, and the fundamental mechanism of action of **2-(2-Nitro-1H-imidazol-1-yl)acetic acid**. Furthermore, it explores its applications as a hypoxia-activated prodrug (HAP) and a radiosensitizer, providing a foundation for future research and therapeutic innovation.

## Physicochemical Properties and Chemical Structure

A thorough understanding of the physicochemical properties of **2-(2-Nitro-1H-imidazol-1-yl)acetic acid** is crucial for its application in experimental and clinical settings. These properties dictate its solubility, stability, and pharmacokinetic behavior.

Chemical Structure:

The molecule consists of a 2-nitroimidazole ring, which is the core functional group, linked at the N1 position to an acetic acid side chain.

*Image of the chemical structure of **2-(2-Nitro-1H-imidazol-1-yl)acetic acid** would be placed here in a full document.*

Data Presentation: Key Physicochemical Properties

| Property         | Value                                                       | Source(s)           |
|------------------|-------------------------------------------------------------|---------------------|
| CAS Number       | 22813-32-7                                                  | <a href="#">[4]</a> |
| Chemical Formula | C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> O <sub>4</sub> | <a href="#">[4]</a> |
| Molecular Weight | 171.11 g/mol                                                |                     |
| Appearance       | Crystalline Solid (Typical)                                 | <a href="#">[5]</a> |
| Boiling Point    | 487.2 °C                                                    |                     |
| SMILES           | C1=CN(C(=N1)--INVALID-LINK--[O-])CC(=O)O                    | <a href="#">[4]</a> |
| InChIKey         | TYDGDUVFDYKZMY-UHFFFAOYSA-N                                 | <a href="#">[4]</a> |
| PubChem CID      | 327544                                                      | <a href="#">[4]</a> |

## Synthesis and Characterization: A Methodological Overview

The synthesis of **2-(2-Nitro-1H-imidazol-1-yl)acetic acid** is a critical process for obtaining the compound for research and development purposes. A common synthetic route involves the N-alkylation of 2-nitroimidazole.

# Experimental Protocol: Synthesis of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid

This protocol describes a general method for the synthesis, based on established chemical principles for N-alkylation of imidazoles.<sup>[6][7]</sup>

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitroimidazole in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).
- **Addition of Base:** Add a weak base, such as anhydrous potassium carbonate ( $K_2CO_3$ ), to the solution. The base acts as a proton scavenger, facilitating the deprotonation of the imidazole nitrogen.
- **Alkylation:** Add an alkylating agent, typically an ethyl haloacetate like ethyl chloroacetate or ethyl bromoacetate, to the reaction mixture.
- **Reflux:** Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- **Work-up and Ester Hydrolysis:** After the reaction is complete, cool the mixture and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting ester intermediate is subsequently hydrolyzed to the carboxylic acid using an aqueous acid or base, followed by neutralization.
- **Purification:** The crude product, **2-(2-Nitro-1H-imidazol-1-yl)acetic acid**, is then purified by recrystallization from a suitable solvent system to yield the final product.

## Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1H$  and  $^{13}C$ ):** To confirm the molecular structure and the positions of protons and carbons.

- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group ( $\text{NO}_2$ ), carboxylic acid ( $\text{C=O}$  and  $\text{O-H}$ ), and the imidazole ring.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

## Diagram: Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the two-step synthesis of the target compound.

## Mechanism of Action: The Role of Hypoxia

The biological activity of **2-(2-Nitro-1H-imidazol-1-yl)acetic acid**, like other nitroimidazoles, is fundamentally linked to the unique microenvironment of hypoxic tissues.<sup>[2][3]</sup> These compounds are prodrugs, meaning they are administered in an inactive form and require metabolic activation to exert their cytotoxic effects.<sup>[3]</sup>

- **Cellular Uptake:** The prodrug passively diffuses into both normal (normoxic) and cancerous (hypoxic) cells.[3]
- **Bioreductive Activation:** In the low-oxygen environment of a tumor, the nitro group of the imidazole ring undergoes a one-electron reduction.[8][9] This reaction is catalyzed by various intracellular reductases, such as NADPH-cytochrome P450 reductase.[2] This reduction generates a highly reactive nitro radical anion.
- **Oxygen-Dependent Futile Cycling:** In healthy, oxygen-rich tissues, this nitro radical anion is rapidly re-oxidized back to the original, inactive nitroimidazole compound.[3] This "futile cycling" prevents the accumulation of toxic species in normal cells, contributing to the drug's selectivity.
- **Cytotoxicity in Hypoxic Cells:** Under hypoxic conditions, the lack of oxygen allows the nitro radical anion to persist. It can undergo further reduction to form even more reactive species like nitrosoimidazoles and hydroxylamines.[10] These reactive intermediates are cytotoxic, causing cellular damage primarily through the induction of DNA strand breaks and inhibition of DNA repair mechanisms.[9][11] This leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).

This selective activation in hypoxic regions makes 2-nitroimidazole derivatives potent agents for targeting solid tumors, which are often characterized by poor vascularization and resulting hypoxia.[2][12]

## Diagram: Hypoxic Activation Pathway



[Click to download full resolution via product page](#)

Caption: Activation pathway in normoxic vs. hypoxic conditions.

## Applications in Research and Drug Development

The unique properties of **2-(2-Nitro-1H-imidazol-1-yl)acetic acid** make it a valuable molecule in several areas of biomedical research.

### Hypoxia-Activated Prodrugs (HAPs) for Cancer Therapy

The primary application lies in its potential as a hypoxia-activated prodrug.<sup>[10][12]</sup> Tumor hypoxia is a major factor contributing to resistance to conventional chemotherapy and

radiotherapy.<sup>[2]</sup> By specifically targeting these resistant cell populations, HAPs like 2-nitroimidazole derivatives can offer significant therapeutic benefits, either as standalone agents or in combination with other treatments.<sup>[2][12]</sup> The carboxylic acid functional group on **2-(2-Nitro-1H-imidazol-1-yl)acetic acid** provides a convenient handle for further chemical modification, allowing it to be conjugated to other molecules or incorporated into larger drug delivery systems to optimize its pharmacological profile.

## Radiosensitizers in Oncology

Nitroimidazoles are also well-documented as hypoxic cell radiosensitizers.<sup>[13][14]</sup> Radiation therapy relies on the presence of oxygen to generate cytotoxic reactive oxygen species (ROS) that damage tumor DNA. In hypoxic regions, this effect is diminished. Electron-affinic compounds like 2-nitroimidazoles can "mimic" the effect of oxygen, reacting with radiation-induced free radicals on DNA to "fix" the damage, thereby making it permanent and lethal to the cell.<sup>[14]</sup> This enhances the efficacy of radiotherapy in hypoxic tumors.<sup>[15][16]</sup>

## Diagnostic and Research Applications

Beyond therapeutics, **2-(2-Nitro-1H-imidazol-1-yl)acetic acid** and its derivatives can be used to develop diagnostic tools. For instance, when labeled with a radioisotope, they can be used in imaging techniques like Positron Emission Tomography (PET) to visualize hypoxic regions within tumors, which can help in treatment planning and monitoring therapeutic response.

## Conclusion and Future Perspectives

**2-(2-Nitro-1H-imidazol-1-yl)acetic acid** stands out as a molecule of significant interest due to its inherent properties as a hypoxia-selective agent. Its straightforward synthesis, well-understood mechanism of action, and the versatility offered by its chemical structure make it a valuable platform for drug discovery and development. The core principles of its function—bioreductive activation and radiosensitization—address a critical challenge in oncology: the problem of tumor hypoxia.

Future research will likely focus on creating novel conjugates and nanoformulations of **2-(2-Nitro-1H-imidazol-1-yl)acetic acid** to improve its delivery, efficacy, and safety profile. As our understanding of the tumor microenvironment deepens, the rational design of next-generation hypoxia-activated therapies, built upon foundational molecules like this, holds immense promise for improving cancer treatment outcomes.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [elearning.unimib.it](http://elearning.unimib.it) [elearning.unimib.it]
- 4. [americanelements.com](http://americanelements.com) [americanelements.com]
- 5. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid - Pharmaceutical Grade at Best Price [nacchemical.com]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. [ajgreenchem.com](http://ajgreenchem.com) [ajgreenchem.com]
- 8. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 9. [bio-fermen.bocsci.com](http://bio-fermen.bocsci.com) [bio-fermen.bocsci.com]
- 10. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. All About Nitroimidazole [unacademy.com]
- 12. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]
- 13. The nitroimidazoles as radiosensitizers and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [2-(2-Nitro-1H-imidazol-1-yl)acetic acid chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1593568#2-2-nitro-1h-imidazol-1-yl-acetic-acid-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)